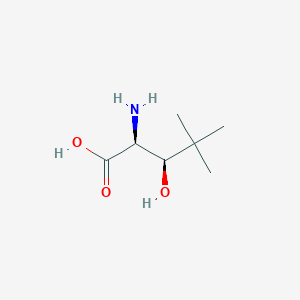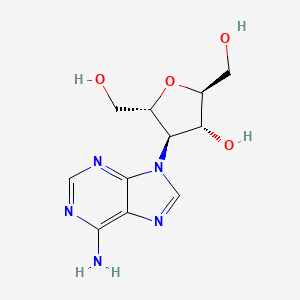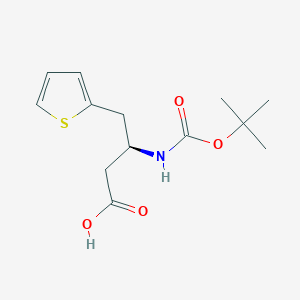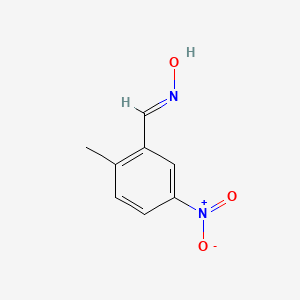
(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related amino acids often involves multi-step procedures that include key steps like Mitsunobu reactions, asymmetric alkylation, and Evans' asymmetric alkylation. For instance, the synthesis of perfluoro-tert-butyl hydroxyproline, a conformationally distinct proline amino acid, involves a Mitsunobu reaction incorporating a perfluoro-tert-butyl group (Tressler & Zondlo, 2014). Similarly, the stereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves Evans' asymmetric alkylation (Ohtaka et al., 2013).
Molecular Structure Analysis
The molecular structure of amino acids like (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is characterized by their stereochemistry and functional groups which play crucial roles in their biological activity and chemical reactivity. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for structural analysis (Deshmukh & Talukdar, 2014).
Chemical Reactions and Properties
The chemical behavior of amino acids like (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is influenced by their functional groups, leading to reactions such as peptide bond formation and participation in biochemical pathways. Their properties, such as solubility, can be analyzed through physical chemistry methods.
Physical Properties Analysis
The physical properties of these amino acids, including solubility, melting point, and optical rotation, are crucial for their application in peptide synthesis and drug design. These properties are determined by their molecular structure and stereochemistry.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity of the amino group and the reactivity of the hydroxy group, are pivotal for the biological function of amino acids. These can be studied through spectroscopic methods and chemical reactivity tests.
Synthesis Analysis
The synthesis of heterocyclic compounds like 4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide involves complex reactions, including cyclization and functionalization steps, to introduce various functional groups into the molecule. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using antipyrine as a starting material, showcasing the intricacy of synthesizing such molecules (Saeed et al., 2015).
Aplicaciones Científicas De Investigación
Astrobiology and Organic Chemical Evolution : The L enantiomer of a similar compound, 2-amino-2,3-dimethylpentanoic acid, was found in excess in the Murchison meteorite, suggesting an asymmetric influence on organic chemical evolution before the origin of life (Cronin & Pizzarello, 1997).
Synthetic Chemistry : Research has been conducted on the anti-selective boron-mediated asymmetric aldol reaction of carboxylic esters, which includes the synthesis of compounds related to (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid (Abiko, 2003).
Peptide and Medicinal Chemistry : The compound has potential applications in peptide chemistry and medicinal chemistry. For example, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, structurally related to this compound, have been used in model peptides for sensitive detection by 19F NMR (Tressler & Zondlo, 2014).
Enantioselective Synthesis : Studies on the synthesis of cyclosporine involved the creation of enantiomerically pure amino acids, closely related to (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid (Wenger, 1983).
Antibacterial and Antiviral Properties : The hydroxy amino acids, including compounds similar to (2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid, have shown value in antifungal, antibacterial, antiviral, and anticancer properties, and as constituents of pharmaceutical intermediates (Sun et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREONSBNBZFXLW-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288129 | |
| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid | |
CAS RN |
171866-72-1 | |
| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171866-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine, 3-hydroxy-4-methyl-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1143165.png)




![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)


![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)